alpha-D-Gal-(1->4)-alpha-D-Gal-OMe

Overview

Description

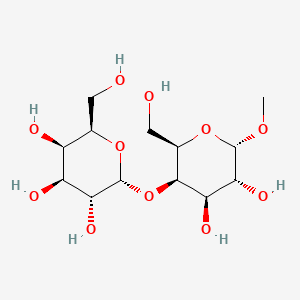

alpha-D-Gal-(1->4)-alpha-D-Gal-OMe: is a disaccharide derivative composed of two alpha-D-galactose units linked by a 1->4 glycosidic bond, with a methoxy group attached to the anomeric carbon of the second galactose unit

Biochemical Analysis

Biochemical Properties

“Methyl 4-O-(a-D-galactopyranosyl)-a-D-galactopyranoside” interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme α-galactosidase, which catalyzes the hydrolysis of terminal, non-reducing α-D-galactose residues in α-D-galactosides .

Molecular Mechanism

“Methyl 4-O-(a-D-galactopyranosyl)-a-D-galactopyranoside” exerts its effects at the molecular level through various mechanisms. It is involved in enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules. For example, it serves as a substrate for the enzyme α-galactosidase, facilitating the breakdown of α-D-galactosides .

Metabolic Pathways

“Methyl 4-O-(a-D-galactopyranosyl)-a-D-galactopyranoside” is involved in several metabolic pathways. It interacts with enzymes such as α-galactosidase and may affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe typically involves the glycosylation of a protected galactose donor with a galactose acceptor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction conditions generally include anhydrous solvents like dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe may involve enzymatic synthesis using glycosyltransferases or glycosidases. These enzymes can catalyze the formation of the glycosidic bond under mild conditions, offering a more environmentally friendly and efficient alternative to chemical synthesis. The use of immobilized enzymes and continuous flow reactors can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: alpha-D-Gal-(1->4)-alpha-D-Gal-OMe can undergo oxidation reactions to form corresponding aldonic acids or uronic acids. Common oxidizing agents include nitric acid and bromine water.

Reduction: The compound can be reduced to form deoxy sugars using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the hydroxyl groups of the galactose units. Common reagents for these reactions include acyl chlorides, alkyl halides, and sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Nitric acid, bromine water, and periodic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, sulfonyl chlorides.

Major Products Formed

Oxidation: Aldonic acids, uronic acids.

Reduction: Deoxy sugars.

Substitution: Acylated, alkylated, or sulfonylated derivatives.

Scientific Research Applications

alpha-D-Gal-(1->4)-alpha-D-Gal-OMe has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.

Biology: Studied for its role in cell-cell recognition and signaling processes.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases related to carbohydrate metabolism.

Industry: Utilized in the production of functional foods and nutraceuticals due to its prebiotic properties.

Mechanism of Action

The biological activity of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe is primarily mediated through its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various cellular processes, including cell adhesion, signaling, and immune responses. The compound may also influence the activity of glycosidases and glycosyltransferases, thereby affecting glycan biosynthesis and degradation pathways.

Comparison with Similar Compounds

Similar Compounds

alpha-D-Gal-(1->4)-beta-D-Gal: A disaccharide with a similar structure but different anomeric configuration at the second galactose unit.

alpha-D-Gal-(1->4)-D-Glc: A disaccharide composed of alpha-D-galactose and D-glucose linked by a 1->4 glycosidic bond.

alpha-D-Gal-(1->4)-D-GalNAc: A disaccharide consisting of alpha-D-galactose and N-acetyl-D-galactosamine linked by a 1->4 glycosidic bond.

Uniqueness

The uniqueness of alpha-D-Gal-(1->4)-alpha-D-Gal-OMe lies in its specific glycosidic linkage and the presence of a methoxy group, which can influence its chemical reactivity and biological interactions. This compound’s distinct structural features make it a valuable tool for studying carbohydrate-protein interactions and developing novel glycosylated therapeutics.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIYFZSHCGBPP-OVGWDEKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215585 | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67145-39-5 | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67145-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-O-α-D-galactopyranosyl-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of α-D-Gal-(1→4)-α-D-Gal-OMe in biological systems?

A1: α-D-Gal-(1→4)-α-D-Gal-OMe serves as the minimal recognition structure for P-fimbriated Escherichia coli. [, ] These bacteria are known to cause urinary tract infections by adhering to epithelial cells using these specialized fimbriae. Understanding the interaction between α-D-Gal-(1→4)-α-D-Gal-OMe and P-fimbriae can aid in developing strategies to block bacterial adhesion and potentially treat infections. [, ]

Q2: How does the conformation of α-D-Gal-(1→4)-α-D-Gal-OMe influence its biological activity?

A2: Research indicates that α-D-Gal-(1→4)-α-D-Gal-OMe exhibits conformational flexibility, adopting different shapes in various solvents. [] For instance, in aqueous solutions, it adopts a specific conformation, while in dimethyl sulfoxide, intramolecular hydrogen bonds lead to a different conformation. [] This conformational flexibility may play a crucial role in its interaction with biological targets like P-fimbriae.

Q3: How do scientists study the conformational preferences of α-D-Gal-(1→4)-α-D-Gal-OMe?

A3: Scientists utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Hard-Sphere Exo-Anomeric (HSEA) calculations to investigate the conformational preferences of α-D-Gal-(1→4)-α-D-Gal-OMe. [] NMR provides experimental data on spatial arrangements of atoms, while HSEA calculations offer theoretical insights into energetically favorable conformations.

Q4: Why are researchers synthesizing derivatives of α-D-Gal-(1→4)-α-D-Gal-OMe?

A4: Synthesizing derivatives allows researchers to investigate the Structure-Activity Relationship (SAR). [, , , ] By systematically modifying the structure of α-D-Gal-(1→4)-α-D-Gal-OMe, such as introducing fluorine atoms or substituting hydroxyl groups, they can analyze how these changes impact its interaction with P-fimbriae. [, ] This knowledge is crucial for designing more potent and selective inhibitors of bacterial adhesion.

Q5: What types of modifications have been made to the structure of α-D-Gal-(1→4)-α-D-Gal-OMe?

A5: Researchers have synthesized various derivatives, including those with modifications at the 2-, 3-, 4-, and 6-positions of the sugar rings. [, , , ] These modifications involve introducing deoxy (-H), fluoro (-F), or methoxy (-OCH3) groups, providing valuable insights into the impact of steric and electronic factors on binding affinity. [, ]

Q6: Have there been any unexpected outcomes during the synthesis of α-D-Gal-(1→4)-α-D-Gal-OMe derivatives?

A6: Yes, attempts to substitute the hydroxyl group at the 6-position with fluorine led to the unexpected formation of 3,6-anhydro and 6-O-methyl-1-fluoro derivatives. [, ] This highlights the complexity of carbohydrate chemistry and the potential for unforeseen reactions during derivatization attempts.

Q7: What is the significance of computational modeling in understanding α-D-Gal-(1→4)-α-D-Gal-OMe?

A7: Computational methods, particularly molecular mechanics calculations, help predict the conformations of α-D-Gal-(1→4)-α-D-Gal-OMe and its derivatives. [, ] These calculations can predict energetically favorable shapes, providing insights into how these molecules might interact with their biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)

![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)

![N1-(3-chloro-2-fluorophenyl)-3-{[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042681.png)

![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-(phenylsulphonyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B3042682.png)

![6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042685.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3042686.png)

![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-[3,5-di(trifluoromethyl)phenyl]urea](/img/structure/B3042687.png)

![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea](/img/structure/B3042688.png)

![N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide](/img/structure/B3042689.png)

![[(2-Ethylphenyl)amino]thiourea](/img/structure/B3042692.png)